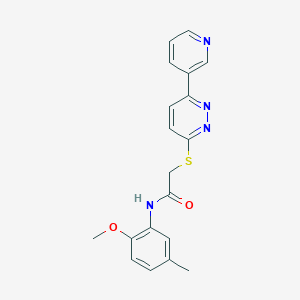

N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as MPSP, is a novel compound with potential therapeutic applications. MPSP belongs to the class of sulfanylacetamide derivatives and has been synthesized through a multi-step process using various reagents and solvents.

Scientific Research Applications

Chemical Synthesis and Impurities

The study of novel synthesis methods and pharmaceutical impurities of drugs like omeprazole, which shares a similar complex chemical structure with N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, provides insights into the development of proton pump inhibitors and their related compounds. Omeprazole's synthesis process, involving multiple steps such as the formation of an ester followed by coupling with a Grignard reagent, showcases the intricate procedures that might be applicable or relevant in the synthesis of complex molecules including this compound. This research helps in understanding the formation of pharmaceutical impurities and their standardization for further studies, potentially applicable to similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Drug Metabolism and Pharmacokinetics

The metabolism of drugs by hepatic Cytochrome P450 enzymes plays a crucial role in their pharmacological effects and potential interactions. Understanding the selectivity of chemical inhibitors for various CYP isoforms, as discussed in the context of a wide range of drugs, is essential for predicting drug-drug interactions. This knowledge is vital for the development and safe use of new drugs, including those related to this compound, by elucidating their metabolic pathways and interactions with other drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Organic Synthesis and Drug Applications

The diversity of heterocyclic N-oxide molecules, including those derived from pyridine and pyrazine, highlights their potential in organic synthesis, catalysis, and drug development. These compounds serve as versatile intermediates for creating metal complexes, designing catalysts, and developing medications with various pharmacological activities. The relevance of heterocyclic N-oxide derivatives to the synthesis and application potential of compounds like this compound underscores their importance in advancing chemistry and medicine (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-5-7-17(25-2)16(10-13)21-18(24)12-26-19-8-6-15(22-23-19)14-4-3-9-20-11-14/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIIMCVSYBFJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)